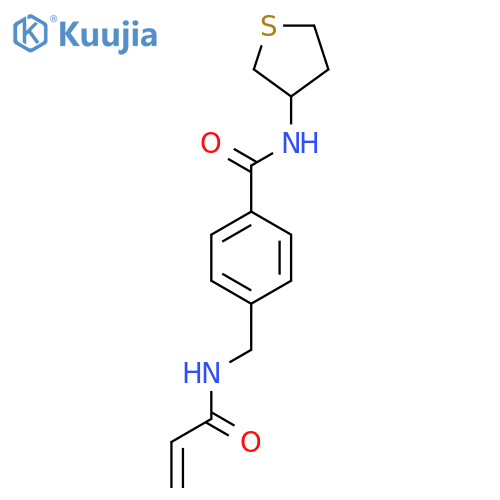Cas no 2197929-46-5 (4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide)

2197929-46-5 structure
商品名:4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide
4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-[[(1-Oxo-2-propen-1-yl)amino]methyl]-N-(tetrahydro-3-thienyl)benzamide
- 4-[(prop-2-enamido)methyl]-N-(thiolan-3-yl)benzamide
- 4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide
- Z1274970831
- EN300-26581443
- 2197929-46-5
- 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide
-
- インチ: 1S/C15H18N2O2S/c1-2-14(18)16-9-11-3-5-12(6-4-11)15(19)17-13-7-8-20-10-13/h2-6,13H,1,7-10H2,(H,16,18)(H,17,19)
- InChIKey: SMBVOMSYNQOIHU-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)NC(C1C=CC(CNC(C=C)=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 290.10889899g/mol
- どういたいしつりょう: 290.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 594.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.00±0.20(Predicted)
4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26581443-0.05g |
4-[(prop-2-enamido)methyl]-N-(thiolan-3-yl)benzamide |
2197929-46-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
2197929-46-5 (4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide) 関連製品
- 2279938-29-1(Alkyne-SS-COOH)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
